3-Bromophenethyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols as a novel annulating reagent is described, where a palladium complex catalyzes the reaction . Similarly, the synthesis of a natural product starting from a brominated methanol derivative is achieved in five steps . These studies indicate that brominated alcohols, such as 3-Bromophenethyl alcohol, could be used as intermediates in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of brominated compounds can be elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a brominated derivative was determined by X-ray crystallographic analysis . This suggests that the molecular structure of 3-Bromophenethyl alcohol could also be analyzed using similar methods to understand its conformation and stereochemistry.
Chemical Reactions Analysis
Brominated alcohols participate in various chemical reactions. The carbonylative cyclization of 3-bromoallyl alcohols to produce furan-2(5H)-ones is one such reaction, facilitated by a palladium catalyst . Additionally, the ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines to form new chromophores indicates the reactivity of brominated compounds in cyclization reactions . These examples demonstrate the potential reactivity of 3-Bromophenethyl alcohol in forming cyclic structures and other complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be quite diverse. For instance, the thermal stability of a brominated indole derivative was studied, showing good stability up to 215°C . The introduction of amino alcohols in the ring-opening reaction of a brominated thiophene dioxide was investigated, which could be relevant to understanding the reactivity of 3-Bromophenethyl alcohol with nucleophiles . The third-order nonlinear optical properties of a brominated subphthalocyanine complex were also studied, indicating the potential for such compounds in material science applications .
Scientific Research Applications
3-Bromophenethyl alcohol is a derivative of phenethyl alcohol . It’s used as a starting material in the synthesis of its mesylate derivative (m -Br-C6H4CH2CH2OMs) by treatment with mesyl chloride . This compound could be used in various organic synthesis procedures, contributing to the development of new molecules for research and industrial applications.
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Synthesis of Mesylate Derivative
- Application : 3-Bromophenethyl alcohol can be used as a starting material in the synthesis of its mesylate derivative (m -Br-C6H4CH2CH2OMs) by treatment with mesyl chloride .
- Method : The process involves treating 3-Bromophenethyl alcohol with mesyl chloride to obtain the mesylate derivative .
- Outcome : The resulting mesylate derivative can be used in various organic synthesis procedures, contributing to the development of new molecules for research and industrial applications .
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Thermophysical Property Datafile
- Application : The thermophysical properties of 3-Bromophenethyl alcohol can be studied for applications in process simulators, such as Aspen Plus .
- Method : This involves measuring the enthalpy of vaporization at boiling point .
- Outcome : The data obtained can be used to understand the behavior of the compound under different conditions, which is useful in various industrial processes .
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Synthesis of Mesylate Derivative
- Application : 3-Bromophenethyl alcohol can be used as a starting material in the synthesis of its mesylate derivative (m -Br-C6H4CH2CH2OMs) by treatment with mesyl chloride .
- Method : The process involves treating 3-Bromophenethyl alcohol with mesyl chloride to obtain the mesylate derivative .
- Outcome : The resulting mesylate derivative can be used in various organic synthesis procedures, contributing to the development of new molecules for research and industrial applications .
-
Thermophysical Property Datafile
- Application : The thermophysical properties of 3-Bromophenethyl alcohol can be studied for applications in process simulators, such as Aspen Plus .
- Method : This involves measuring the enthalpy of vaporization at boiling point .
- Outcome : The data obtained can be used to understand the behavior of the compound under different conditions, which is useful in various industrial processes .
properties
IUPAC Name |
2-(3-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFLKHCSZSFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370116 | |
Record name | 3-Bromophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenethyl alcohol | |
CAS RN |
28229-69-8 | |
Record name | 3-Bromophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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